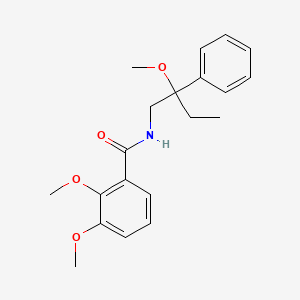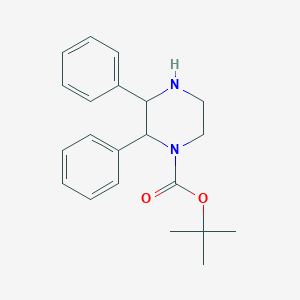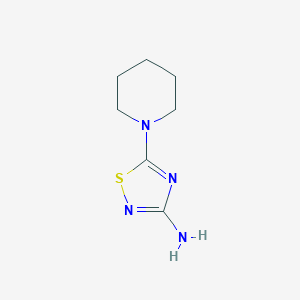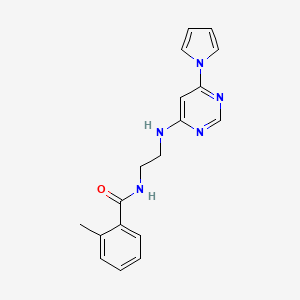
2-Chloro-5-methyl-4-(methylthio)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methyl-4-(methylthio)pyrimidine is a chemical compound with the CAS Number: 213334-25-9. It has a molecular weight of 174.65 . It is a solid substance stored at ambient temperature .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been extensively studied. For instance, 4,6-Dichloro-2-(methylthio)pyrimidine was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine . Chlorination of the latter with N-chlorosuccinimide (NCS) affords 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C6H7ClN2S/c1-4-3-8-6(7)9-5(4)10-2/h3H,1-2H3 .Physical And Chemical Properties Analysis
This compound is a solid substance stored at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Applications De Recherche Scientifique
Synthesis and Antiviral Activity
2-Chloro-5-methyl-4-(methylthio)pyrimidine has been utilized in the synthesis of various compounds with potential antiviral activities. For instance, research has demonstrated its application in creating pyrrolo[2,3-d]pyrimidines, which were tested for activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). Although these compounds displayed some activity, they were not significantly effective to merit further study (Saxena et al., 1988).
Chemical Synthesis
The compound has been used in the synthesis of various pyrimidine derivatives. For instance, its application in creating 2-Cyanopyrimidines, a class of chemicals used in diverse synthetic processes, has been documented. This illustrates its utility in organic chemistry and drug synthesis (Kalogirou & Koutentis, 2019).
Microwave-Promoted Cross-Coupling Reactions
In a study, this compound was used in the arylation of pyrrolo[2,3-d]pyrimidines under Suzuki–Miyaura conditions. This research highlights its role in facilitating complex chemical reactions, particularly in the creation of triarylated pyrrolopyrimidines (Prieur, Pujol, & Guillaumet, 2015).
Influence on DNA Methylation
Another significant application of this compound is in the study of its derivatives' influence on DNA methylation. It has been used to create pyrimidylhydrazones and substituted pyrimidyl-aryl- and -yclohexylthiosemicarbazides, with investigations into their effects on DNA methylation and antitumor properties (Grigoryan et al., 2012).
Crystallography and Molecular Structures
The compound has also been used in crystallography studies to understand the molecular structures of various derivatives. This includes research on the hydrogen-bonded sheets formed by 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its analogues (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Antitumor Studies
This compound has been employed in the synthesis of compounds for antitumor studies. Its role in creating pyrimidines and related condensed ring systems has been explored, with some compounds showing potential as anticancer agents (Badawey, 1996).
Safety and Hazards
The safety information for 2-Chloro-5-methyl-4-(methylthio)pyrimidine indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 2-Chloro-5-methyl-4-(methylthio)pyrimidine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information about how such factors affect this compound is currently lacking .
Propriétés
IUPAC Name |
2-chloro-5-methyl-4-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-4-3-8-6(7)9-5(4)10-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYRBQZEBNOILZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1SC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(allylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2859236.png)
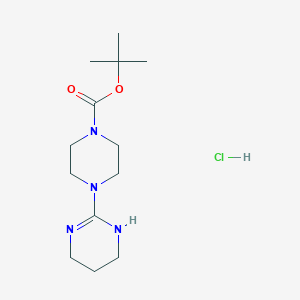

![N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2859239.png)
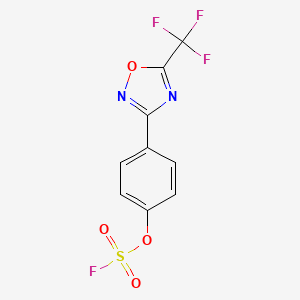
![[4-(Heptafluoropropan-2-yl)phenyl]boronic acid](/img/structure/B2859242.png)
